2-({[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Overview
Description
2-({[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a triazole and thiazole ring system
Preparation Methods
The synthesis of 2-({[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method involves the S-alkylation of a triazole-3-thiol derivative using a halogenated acetal and cesium carbonate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-({[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Compared to other similar compounds, 2-({[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and ring structure. Similar compounds include:
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
IUPAC Name |
2-[[2-[[4,5-di(propan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2S2/c1-9(2)14-20-21-17(23(14)10(3)4)26-8-12(24)19-16-18-11(5)13(27-16)15(25)22(6)7/h9-10H,8H2,1-7H3,(H,18,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSCHXIFEAQNMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NN=C(N2C(C)C)C(C)C)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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